Trimethyl(trifluoromethyl)silane
Overview
Description
Trimethyl(trifluoromethyl)silane is a silicon-based compound that has been studied for its unique properties and potential applications in organic synthesis. It is characterized by the presence of both trimethylsilyl and trifluoromethyl groups attached to the silicon atom, which imparts distinct physical and chemical characteristics to the molecule .
Synthesis Analysis
The synthesis of trimethyl(trifluoromethyl)silane and related compounds has been explored in various studies. For instance, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane was synthesized for use in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives . Another study reported the synthesis of difluoro(trimethylsilyl)acetonitrile, which is a related silicon reagent, by the insertion of difluorocarbene into silyl cyanide . These synthetic approaches are crucial for generating functionalized silanes that can be used in further chemical transformations.
Molecular Structure Analysis
The molecular structure of trimethyl(trifluoromethyl)silane has been determined using single-crystal X-ray diffraction. The crystal structure revealed that the molecule is monoclinic with molecules lying on crystallographic mirror planes. The CH3 and CF3 groups are in a fully staggered conformation, and the Si-C bond lengths have been documented, with the longest being 1.943(12) Å .
Chemical Reactions Analysis
Trimethyl(trifluoromethyl)silane and its derivatives participate in various chemical reactions. For example, trimethyl(trihalomethyl)silanes have been used as dihalomethylene transfer agents in reactions with olefins . Tris(trimethylsilyl)silane has been reported as an efficient hydrosilylating agent for alkenes and alkynes, proceeding via a free-radical chain mechanism . Additionally, it has been used as a radical-based reducing agent in the synthesis of various organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethyl(trifluoromethyl)silane are influenced by the trifluoromethyl and trimethylsilyl groups. The compound has been shown to react spontaneously with molecular oxygen at ambient temperature to form a high yield of (Me3SiO)2Si(H)SiMe3, indicating its reactivity towards oxidation . The structural features of the molecule, such as the fully staggered conformation of the CH3 and CF3 groups and the specific bond lengths, contribute to its reactivity, particularly the facile cleavage of the Si-CF3 bond for group transfer in organic reactions .
Scientific Research Applications
Synthesis of β-Trifluoromethylstyrenes
Trimethyl(trifluoromethyl)silane is utilized in the synthesis of β-trifluoromethylstyrene derivatives through Hiyama cross-coupling reactions. This involves cross-coupling with various aryl iodides, facilitated by catalytic amounts of palladium, yielding moderate to good yields (Omote et al., 2012).
Radical-Based Reagent in Organic Chemistry
As a radical-based reagent, trimethyl(trifluoromethyl)silane plays a significant role in organic chemistry. It's used for radical reductions, hydrosilylation, and consecutive radical reactions, offering mild reaction conditions with excellent yields and notable chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).
Advancements in Synthetic Chemistry
Over the last three decades, trimethyl(trifluoromethyl)silane has evolved as a vital free radical reagent in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).
Reactivity with Olefins
Its ability to act as a hydrosilylating agent for olefins and a variety of other organic compounds underpins its versatility in the formation of intermolecular carbon-carbon bonds via radicals (Ballestri et al., 1991).
Use in Silver(I)-Catalyzed Reactions
Trimethyl(trifluoromethyl)silane is involved in silver(I)-catalyzed reactions, such as the efficient generation of 1-(trifluoromethyl)-1,2-dihydroisoquinolines under mild conditions (Wang et al., 2014).
Role in Polymerization
Its strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, is noteworthy (Chatgilialoglu et al., 2012).
Application in Perfluoroalkylation
Trimethyl(trifluoromethyl)silane facilitates perfluoroalkylation reactions, aiding in the synthesis of diverse trifluoromethylated purine derivatives (Hocek & Holý, 1999).
Nucleophilic Conjugate Trifluoromethylation
It is used in nucleophilic 1,4-trifluoromethylation reactions with chromones and activated alkenes, highlighting its high regioselectivity and good yields (Sosnovskikh & Roshentaler, 2017).
Copper-Catalyzed Aminotrifluoromethylation
In a copper(I)-catalyzed intramolecular aminotrifluoromethylation process, it serves as the CF3 source, allowing for the creation of various trifluoromethyl azaheterocycles (Lin et al., 2014).
Synthesis of Trifluoromethyl Ketones
Trimethyl(trifluoromethyl)silane is critical in the direct preparation of trifluoromethyl ketones from carboxylic esters, relevant in pharmacology as potential enzyme inhibitors (Wiedemann et al., 1998).
Safety And Hazards
Future Directions
Trimethyl(trifluoromethyl)silane, known as the Ruppert–Prakash reagent, has been used to add CF3 or the difluoromethylene group to aldehydes, ketones, olefins, alkynes, heterocyclic systems, and more . It is expected that this reagent will continue to be used in organic chemistry for the introduction of the trifluoromethyl group .
properties
IUPAC Name |
trimethyl(trifluoromethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJTNBSKNUMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338998 | |
Record name | (Trifluoromethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(trifluoromethyl)silane | |
CAS RN |
81290-20-2 | |
Record name | (Trifluoromethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81290-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethyltrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Trifluoromethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUOROMETHYLTRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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